Home > Products > Building Blocks P2364 > 5-Bromo-3-methylquinazolin-4(3H)-one
5-Bromo-3-methylquinazolin-4(3H)-one - 1410973-83-9

5-Bromo-3-methylquinazolin-4(3H)-one

Catalog Number: EVT-1670649
CAS Number: 1410973-83-9
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Bromo-3-amino-2-methylquinazolin-4(3H)-one

    Compound Description: This compound is a key intermediate in the synthesis of various quinazolinone derivatives, including Schiff bases. It is synthesized by direct halogenation of 3-amino-2-methylquinazolin-4(3H)-one using iodine monochloride or bromine in acetic acid []. The resulting 6-bromo derivative serves as a versatile precursor for further modifications.

6,8-Dibromo-3-[4-(5-substitutedphenyl-1,2-oxazol-3-yl)phenyl]-2-methylquinazolin-4-one

    Compound Description: This series of compounds incorporates a 6,8-dibromo-2-methylquinazolin-4-one moiety linked to a substituted phenylisoxazole ring at the 3-position []. These derivatives were synthesized and evaluated for their antibacterial and antifungal activities.

Overview

5-Bromo-3-methylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, characterized by its unique structure and biological activities. Quinazolinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of a bromine atom at the fifth position and a methyl group at the third position of the quinazolinone ring enhances its biological activity and makes it a subject of interest in medicinal chemistry.

Source and Classification

5-Bromo-3-methylquinazolin-4(3H)-one can be synthesized from various precursors, including substituted anilines and isocyanides. It is classified under heterocyclic compounds due to its nitrogen-containing ring structure. The compound's classification is significant as it influences its reactivity and interaction with biological systems.

Synthesis Analysis

Methods

The synthesis of 5-Bromo-3-methylquinazolin-4(3H)-one can be achieved through several methods:

  1. Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction between 2-amino benzamide derivatives and appropriate reagents. This approach has been shown to enhance yields significantly while reducing reaction times .
  2. Palladium-Catalyzed Reactions: Another effective method includes palladium-catalyzed cross-coupling reactions, where 5-bromoquinazolinone is reacted with various amines or boronic acids to introduce different substituents at the C-5 position .
  3. Copper-Catalyzed Synthesis: Recent studies have explored copper-catalyzed reactions involving isocyanides to form quinazolinones, providing an efficient route for synthesizing derivatives like 5-Bromo-3-methylquinazolin-4(3H)-one .

Technical Details

The typical reaction conditions for synthesizing this compound involve heating in solvents such as acetic acid or dimethyl sulfoxide under reflux or microwave irradiation. Yields can vary based on the specific reagents and conditions used, but reports indicate successful yields above 60% in optimized conditions.

Molecular Structure Analysis

Structure

The molecular formula of 5-Bromo-3-methylquinazolin-4(3H)-one is C10H8BrN2O. Its structure features:

  • A quinazolinone core consisting of a fused benzene and pyrimidine ring.
  • A bromine atom at the C-5 position.
  • A methyl group at the C-3 position.

Data

The compound exhibits characteristic spectral data:

  • Nuclear Magnetic Resonance (NMR): Chemical shifts indicating the presence of protons on the aromatic rings and the methyl group.
  • High-Resolution Mass Spectrometry (HRMS): Confirming the molecular weight consistent with its formula.
Chemical Reactions Analysis

Reactions

5-Bromo-3-methylquinazolin-4(3H)-one participates in various chemical reactions:

  1. Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  2. Coupling Reactions: It can be used as a precursor in coupling reactions to synthesize more complex quinazolinone derivatives with enhanced biological properties .

Technical Details

These reactions typically require specific catalysts (e.g., palladium or copper) and may involve conditions such as elevated temperatures or specific solvents to facilitate the desired transformations.

Mechanism of Action

The mechanism of action for compounds like 5-Bromo-3-methylquinazolin-4(3H)-one often involves interaction with specific biological targets, such as enzymes or receptors related to cancer cell proliferation or bacterial growth inhibition. Studies have shown that quinazolinones can inhibit certain kinases, leading to reduced tumor growth in various cancer models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to light yellow solid.
  • Melting Point: Reports indicate melting points ranging from 239°C to over 300°C depending on purity .

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and acetic acid.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

5-Bromo-3-methylquinazolin-4(3H)-one has several scientific applications:

  1. Pharmaceutical Development: Its derivatives are explored for potential anticancer agents due to their ability to inhibit key enzymes involved in tumor growth.
  2. Biological Research: Used as a tool compound in studies investigating kinase inhibition and other cellular pathways.
  3. Material Science: Investigated for its properties in developing new materials with specific electronic or optical characteristics.
Introduction to Quinazolinone Scaffolds in Medicinal Chemistry

Historical Context and Evolution of Quinazolinone-Based Drug Discovery

The quinazolinone scaffold—a benzopyrimidine framework—has evolved from a chemical curiosity to a cornerstone of medicinal chemistry since its first synthesis by Griess in 1869 (2-cyano-3,4-dihydro-4-oxoquinazoline) [1] [8]. Early 20th-century work by Gabriel and Colman established robust synthetic routes, enabling systematic exploration of its bioactivity. The 1950s marked a watershed with the clinical introduction of methaqualone, a sedative-hypnotic 2,3-disubstituted quinazolinone, validating the scaffold's therapeutic potential [8] [10]. Subsequent decades witnessed diversification into anticancer agents (e.g., gefitinib and erlotinib, EGFR inhibitors) and antimicrobials, exploiting the scaffold's adaptability for target modulation. Over 150 naturally occurring quinazolinone alkaloids (e.g., antimalarial febrifugine from Dichroa febrifuga) further underscored its biological relevance [3] [7]. Today, >40,000 bioactive quinazoline derivatives populate chemical databases, with 15+ FDA-approved drugs, reflecting sustained innovation in structure-based design [4] [8].

Table 1: Key Milestones in Quinazolinone Drug Development

YearMilestoneSignificance
1869Griess synthesizes first quinazoline derivativeFoundation of quinazoline chemistry
1903Gabriel devises practical quinazoline synthesisEnabled scalable derivatization
1951Methaqualone enters clinical useFirst major quinazolinone therapeutic
2003EGFR inhibitors (gefitinib/erlotinib) approved for NSCLCValidated kinase targeting applications
2014Dual PARP1/BRD4 inhibitor ADTL-BPI1901 reportedShowcased polypharmacology potential

Significance of Halogen-Substituted Quinazolinones in Pharmacological Research

Halogenation—particularly bromination—imparts distinct physicochemical and pharmacological advantages to quinazolinones. Bromine's large atomic radius (1.85 Å) and moderate electronegativity (2.96) enhance π-stacking with biological targets while optimizing lipophilicity (cLogP ↑ 0.5–1.0 units), facilitating membrane penetration [1] [6]. Strategically, bromine at C5, C6, or C8 positions (e.g., 5-bromo-, 6-bromo-, and 8-bromoquinazolinones) amplifies bioactivity:

  • Anticancer effects: 5-Bromo analogs inhibit tubulin polymerization and kinase activity (IC50 values 0.14–3.79 μM in breast cancer models) by enhancing hydrophobic contact with ATP-binding pockets [5] [9].
  • Antimicrobial activity: 6-Bromo-3-(thiazol-2-yl)quinazolin-4(3H)-one derivatives disrupt bacterial topoisomerase IV via halogen bonding [6] [9].
  • CNS modulation: 8-Bromo-2-methyl-3-(thiadiazolyl)quinazolinones exhibit anticonvulsant effects via GABAA receptor potentiation [6] [8].

Table 2: Impact of Halogen Substituents on Quinazolinone Properties

HalogenAtomic Radius (Å)ElectronegativityKey Effects on Quinazolinone
F1.473.98↑ Metabolic stability, ↓ cLogP, H-bond acceptor
Cl1.753.16Moderate lipophilicity, steric bulk for target engagement
Br1.852.96Optimal balance: lipophilicity, target residence time
I1.982.66↑ Lipophilicity but metabolic vulnerability (deiodination)

Rationale for Targeting 5-Bromo-3-Methylquinazolin-4(3H)-One in Modern Therapeutics

5-Bromo-3-methylquinazolin-4(3H)-one exemplifies structure-driven optimization for enhanced drug-likeness and target engagement. The 5-bromo substituent electronically tunes the C6–C7 bond, increasing electrophilicity at C2/C4 for nucleophilic attack (e.g., by cysteine residues in kinases) [1] [4]. Concurrently, the 3-methyl group blocks metabolic N-oxidation, improving pharmacokinetic stability versus unmethylated analogs [4] [9]. This combination synergizes in specific therapeutic contexts:

  • Kinase inhibition: The 5-bromo group anchors to hydrophobic back pockets of EGFR and CDK2, while the 3-methyl group reduces off-target interactions, yielding IC50 values <1 μM in cellular assays [5] [9].
  • Anticancer polypharmacology: Dual VEGFR-2/PDGFR-β inhibition (demonstrated via in silico docking) arises from Br-mediated van der Waals contacts with multiple kinase domains [5].
  • Synthetic versatility: The compound serves as a linchpin for C2 functionalization (e.g., hydrazide coupling yielding analogs with 30-fold potency gains vs. lapatinib in ovarian cancer models) [5].

Table 3: Synthetic Routes to 5-Bromo-3-methylquinazolin-4(3H)-one

MethodStarting MaterialsConditionsYield (%)Ref
Niementowski Synthesis5-Bromoanthranilic acid + acetamidePCl3, toluene, Δ, 2h65–78 [1]
Microwave Cyclization2-Amino-4-bromobenzamide + acetic anhydrideMW, 150°C, 15 min92 [3]
Griess-Type Reaction5-Bromoanthranilic acid + methyl isocyanateEtOH, reflux, 6h70 [7]

The scaffold's drug-likeness is evidenced by calculated properties: MW 239.08, cLogP 2.1, H-bond acceptors 3, aligning with Lipinski's criteria. Current research explores its integration into PROTACs and dual-targeting hybrids (e.g., BRD4/PARP1 inhibitors), leveraging its synthetic tractability for next-generation therapeutics [2] [4].

Table 4: Bioactive Analogs of 5-Bromo-3-methylquinazolin-4(3H)-one

C2 SubstituentBiological ActivityPotency (IC50 or EC50)Target
HydrazideCytotoxicity vs. MCF-7 cells0.20 ± 0.02 μMKinase inhibition
2-StyrylTubulin polymerization inhibition1.7 μMMicrotubule disruption
Thiazole-2-ylAnticonvulsant activity48% seizure protection (50 mg/kg)GABAA potentiation
1,3,4-Thiadiazole-2-ylAnti-inflammatory73% edema reductionCOX-2 inhibition

Properties

CAS Number

1410973-83-9

Product Name

5-Bromo-3-methylquinazolin-4(3H)-one

IUPAC Name

5-bromo-3-methylquinazolin-4-one

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C9H7BrN2O/c1-12-5-11-7-4-2-3-6(10)8(7)9(12)13/h2-5H,1H3

InChI Key

CVMSMOMEDDRQKP-UHFFFAOYSA-N

SMILES

CN1C=NC2=C(C1=O)C(=CC=C2)Br

Canonical SMILES

CN1C=NC2=C(C1=O)C(=CC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.